3-(1H-1,3-benzodiazol-1-yl)-2-methyl-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]propanehydrazide
Description
3-(1H-1,3-Benzodiazol-1-yl)-2-methyl-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]propanehydrazide is a hydrazide derivative featuring a benzimidazole core linked to a substituted phenyl group via a methylene hydrazide bridge. This compound’s synthesis likely involves a Schiff base condensation between 3-(1H-benzimidazol-1-yl)-2-methylpropanehydrazide and 4-isopropylbenzaldehyde, a method analogous to other hydrazide derivatives .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15(2)18-10-8-17(9-11-18)12-23-24-21(26)16(3)13-25-14-22-19-6-4-5-7-20(19)25/h4-12,14-16H,13H2,1-3H3,(H,24,26)/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFSJDNDSGLJDQ-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C(C)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C(C)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1H-1,3-benzodiazol-1-yl)-2-methyl-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]propanehydrazide is a derivative of benzodiazole and hydrazide, which has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O |
| Molecular Weight | 336.43 g/mol |
| IUPAC Name | This compound |
| Appearance | Off-white solid |
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly against various cancer cell lines. For instance, structural modifications based on the benzodiazole scaffold have shown promising results in inhibiting the proliferation of cancer cells.
Case Study:
In a study examining derivatives of hydrazides, it was found that compounds similar to the target compound exhibited IC50 values in the low micromolar range against MCF-7 human breast cancer cells, indicating significant antiproliferative activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-(Benzodiazol) | 0.56 | MCF-7 |
The proposed mechanism involves the inhibition of tubulin polymerization, which is critical for mitosis in cancer cells. The compound acts similarly to known microtubule-targeting agents like paclitaxel, disrupting normal cellular functions and leading to cell cycle arrest .
Antimicrobial Activity
In addition to anticancer properties, 3-(1H-1,3-benzodiazol-1-yl) derivatives have been investigated for their antimicrobial effects. Research indicates that these compounds can inhibit bacterial growth, particularly against Gram-positive bacteria.
Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Pharmacological Applications
The compound has been noted for its potential applications in treating various diseases due to its diverse biological activities. The synthesis of derivatives through reactions such as the Mannich reaction has led to enhanced pharmacological profiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s closest structural analogs are hydrazides incorporating benzimidazole, benzotriazole, or pyrazole heterocycles with varying aryl substituents. Key differences in substituents and heterocyclic cores influence electronic properties and bioactivity:
- Hydrogen Bonding : The benzimidazole core provides stronger hydrogen-bonding capacity than benzotriazole or pyrazole derivatives, which may improve target binding .
Computational Insights
- DFT Studies : The Colle-Salvetti correlation-energy functional () and exact-exchange methods () predict that electron-rich substituents (e.g., isopropyl) lower the LUMO energy, increasing electrophilic reactivity .
- Molecular Docking : Tools like Multiwfn () could model the target’s binding to microbial enzymes, leveraging its benzimidazole core for interactions with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
